molecular formula C4H8HgO3 B12658196 Mercury, (acetato-O)(2-hydroxyethyl)- CAS No. 4665-55-8

Mercury, (acetato-O)(2-hydroxyethyl)-

Cat. No.: B12658196
CAS No.: 4665-55-8
M. Wt: 304.70 g/mol
InChI Key: HAUCHNGBIDEBOQ-UHFFFAOYSA-M
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Description

Mercury, (acetato-O)(2-hydroxyethyl)- is an organomercury compound characterized by a mercury atom coordinated to an acetato group (bound via oxygen) and a 2-hydroxyethyl substituent. This compound falls under the broader category of organomercurials, which have historically been used in industrial and pharmaceutical applications, though many are now restricted due to their high toxicity and environmental persistence .

Properties

CAS No.

4665-55-8

Molecular Formula

C4H8HgO3

Molecular Weight

304.70 g/mol

IUPAC Name

acetyloxy(2-hydroxyethyl)mercury

InChI

InChI=1S/C2H4O2.C2H5O.Hg/c1-2(3)4;1-2-3;/h1H3,(H,3,4);3H,1-2H2;/q;;+1/p-1

InChI Key

HAUCHNGBIDEBOQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mercury, (acetato-O)(2-hydroxyethyl)- typically involves the reaction of mercury salts with acetic acid and 2-hydroxyethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using mercury acetate and 2-hydroxyethanol under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Types of Reactions:

    Oxidation: Mercury, (acetato-O)(2-hydroxyethyl)- can undergo oxidation reactions, where the mercury center is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may occur, where the acetate or 2-hydroxyethyl groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Sodium borohydride and other hydride donors are frequently used.

    Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while reduction may produce elemental mercury or mercury(I) compounds.

Scientific Research Applications

Mercury, (acetato-O)(2-hydroxyethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Mercury, (acetato-O)(2-hydroxyethyl)- exerts its effects involves the coordination of the mercury center with target molecules. This coordination can disrupt normal biological processes, leading to various effects. The molecular targets include enzymes and other proteins, and the pathways involved often relate to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Phenylmercuric Acetate

  • Chemical Formula : C₈H₈HgO₂ .
  • Structure : Mercury bonded to an acetato group and a phenyl ring.
  • Toxicity : Classified as "Acutely Hazardous" (EPA P092) with acute oral LD₅₀ values in rodents ranging from 20–40 mg/kg .
  • Regulatory Status : Listed under hazardous waste regulations (e.g., EPA P092) and banned in consumer products due to neurotoxic and nephrotoxic effects .

Ethylmercuric Acetate

  • Chemical Formula : C₄H₈HgO₂ .
  • Structure : Mercury bonded to an acetato group and an ethyl chain.
  • Toxicity : Reported LDL₀ (lowest lethal dose) of 29 mg/kg in cats, with OSHA exposure limits set at 0.01 mg/m³ (TWA) due to risks of mercury poisoning .
  • Applications: Historically used as a fungicide and preservative, now heavily regulated .

Mercury, (acetato-O)(2-ethoxyethyl)-

  • Chemical Formula : C₆H₁₂HgO₃ .
  • Structure : Similar to the target compound but with an ethoxyethyl group instead of hydroxyethyl.
  • Toxicity : Oral LD₅₀ of 33 mg/kg in mice, indicating moderate acute toxicity compared to phenylmercuric acetate .

Key Comparative Data

Compound Formula Acute Toxicity (Oral LD₅₀/LDL₀) Regulatory Status Key Applications
Mercury, (acetato-O)(2-hydroxyethyl)- Likely C₄H₈HgO₃* Not explicitly reported Banned in automotive/construction sectors Limited industrial use (historical)
Phenylmercuric Acetate C₈H₈HgO₂ 20–40 mg/kg (rodents) EPA P092; restricted globally Preservatives, antifouling agents
Ethylmercuric Acetate C₄H₈HgO₂ 29 mg/kg (cats, LDL₀) OSHA-regulated; Right-To-Know List Fungicides, seed treatments
Mercury, (acetato-O)(2-ethoxyethyl)- C₆H₁₂HgO₃ 33 mg/kg (mice) Not explicitly regulated Experimental/niche industrial use

Toxicity and Bioavailability

  • Hydroxyethyl vs. However, mercury’s affinity for sulfhydryl groups in proteins ensures significant toxicity regardless of substituents .
  • Neurotoxicity: All organomercury compounds disrupt neurological function, but phenylmercuric acetate and ethylmercuric acetate are more extensively studied, showing irreversible damage at low doses .

Regulatory and Environmental Impact

  • Mercury, (acetato-O)(2-hydroxyethyl)- : Explicitly banned in Toyota’s manufacturing standards (TMR SAS0126n) and listed in construction industry "red lists" due to hazardous waste concerns .
  • Global Restrictions: The Minamata Convention targets organomercury compounds, including phenyl- and ethylmercury derivatives, for phase-out .

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